molecular formula C28H32F2N2O B1584691 Vanoxerine CAS No. 67469-69-6

Vanoxerine

Cat. No. B1584691
CAS RN: 67469-69-6
M. Wt: 450.6 g/mol
InChI Key: NAUWTFJOPJWYOT-UHFFFAOYSA-N
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Description

Vanoxerine is an investigational dopamine transporter antagonist that was initially developed as a potential treatment for depression and cocaine addiction . It was synthesized in the late 1970s . It has been suggested to be beneficial in the treatment of cocaine addiction due to its ability to block dopamine reuptake with a slower dissociation rate than cocaine . More recently, it was tested as a potential anti-arrhythmic and anti-atrial fibrillatory agent due to its ability to block the hKV11.1 (hERG) cardiac potassium channel .


Molecular Structure Analysis

Vanoxerine has a molecular formula of C28H32F2N2O . It is a compound containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Vanoxerine inhibits dopamine reuptake by binding and blocking the dopamine transporter . It has been evaluated as a potential substitute for cocaine in the treatment of drug addiction . In primates, the intravenous administration of Vanoxerine reduced cocaine self-administration .


Physical And Chemical Properties Analysis

Vanoxerine has a molecular weight of 450.574 g/mol . It should be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

Vanoxerine as an Antiarrhythmic

Vanoxerine has been studied for its potential as an effective antiarrhythmic drug. It is known to be a potent blocker of the hERG (hKv11.1) cardiac potassium channel, which suggests its utility in treating atrial fibrillation. Additionally, it's hypothesized to block cardiac calcium (Ca) and sodium (Na) currents without affecting transmural dispersion of repolarization, making it a candidate for safe use in treating arrhythmias (Lacerda et al., 2010).

Vanoxerine and Atrial Tachyarrhythmias

Research also indicates that oral dosing of vanoxerine can terminate induced atrial flutter (AFL) and atrial fibrillation (AF), and then prevent their reinduction. This highlights its role as a promising investigational antiarrhythmic drug (Cakulev et al., 2011).

Clinical Studies on Vanoxerine

In clinical trials, vanoxerine demonstrated efficacy in the conversion of subjects with recent onset atrial fibrillation or flutter to normal sinus rhythm. However, it was also associated with a significant risk of ventricular proarrhythmia in patients with structural heart disease (Piccini et al., 2016).

Vanoxerine's Ion Channel Effects

Vanoxerine's effects on human cardiac ion channels have been quantitatively profiled, revealing its impact on multiple ion channels. This multiple ion channel effect (MICE) contributed to its repositioning for the treatment of atrial fibrillation and flutter. Despite its potent hERG blocking ability, vanoxerine did not present serious adverse events in trials (Obejero-Paz et al., 2015).

Antimycobacterial Activity

Recent research has identified vanoxerine as having anti-mycobacterial activity. It disrupts the membrane electric potential and inhibits mycobacterial efflux and growth, suggesting a new avenue for treating tuberculosis infections (Kingdon et al., 2023).

Safety And Hazards

Vanoxerine is an investigational drug and has not been approved for therapeutic use . Although several studies have suggested that the profile of Vanoxerine is safer than that of cocaine, other studies have found that Vanoxerine has at least moderate potential to be abused by humans .

Future Directions

Recent research proposes using Vanoxerine as a safe method for potentially eliminating cancer stem cells in colorectal tumors . A groundbreaking study from the University of Ottawa has identified that Vanoxerine could impede advanced colorectal cancer stem cells by essentially re-wiring critical gene networks .

properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUWTFJOPJWYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045143
Record name Vanoxerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<5 mM
Record name Vanoxerine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Vanoxerine is a highly selective dopamine transporter antagonist. Due to its ability to inhibit dopamine reuptake, it has been suggested that vanoxerine may be beneficial in treating cocaine addiction. Cocaine increases the amount of dopamine in the synapse by attaching and blocking the dopamine transporter. Compared to cocaine, vanoxerine has a higher affinity for the dopamine transporter and a slower dissociation rate, without the stimulant profile of cocaine. The use of vanoxerine to treat conditions characterized by low levels of dopamine, such as Parkinson's disease and depression, has also been investigated. Vanoxerine is also a potent blocker of the hKV11.1 (hERG) cardiac potassium channel. Even at low concentrations, vanoxerine is capable of blocking calcium and sodium currents without having a significant effect on QT interval, action potential waveforms and transmural dispersion of repolarization. Because of this, the anti-arrhythmic and anti-atrial fibrillatory properties of vanoxerine have been investigated.
Record name Vanoxerine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vanoxerine

CAS RN

67469-69-6
Record name Vanoxerine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67469-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanoxerine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vanoxerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
AE Lacerda, YA Kuryshev, GANXIN YAN… - Journal of …, 2010 - Wiley Online Library
… Vanoxerine is a drug that is free of adverse cardiac events in normal volunteers, yet is a … Consequently,we hypothesized that vanoxerine might also be a potent blocker of cardiac …
Number of citations: 42 onlinelibrary.wiley.com
S Kadric, H Mohler, O Kallioniemi… - World Journal of …, 2019 - scirp.org
… depot formulations of Vanoxerine (Vanoxerine Consta 394.2 … Vanoxerine (Vanoxerine Consta 394.2 mg) as well as the plasma concentration of Vanoxerine and 17-hydroxyl Vanoxerine…
Number of citations: 3 www.scirp.org
N Matsumoto, CM Khrestian, K Ryu… - Journal of …, 2010 - Wiley Online Library
… vanoxerine might be antiarrhythmic. In these studies, we tested the hypothesis that vanoxerine … Electrophysiological studies were performed before and after infusion of vanoxerine, …
Number of citations: 18 onlinelibrary.wiley.com
Y Zhu, KB Ke, ZK Xia, HJ Li, R Su, C Dong, FM Zhou… - Molecular …, 2021 - Springer
… vanoxerine dihydrochloride as a new CDK2/4/6 triple inhibitor for the treatment of HCC. Results from this study demonstrated that vanoxerine … The anti-tumor activity of vanoxerine …
Number of citations: 10 link.springer.com
I Cakulev, AE Lacerda, CM Khrestian… - Journal of …, 2011 - Wiley Online Library
… vanoxerine effectively and safely terminated AF and AFL. From these studies, we predicted that oral administration of vanoxerine … if oral administration of vanoxerine would achieve yet …
Number of citations: 10 onlinelibrary.wiley.com
JP Piccini, ELC Pritchett, BA Davison, G Cotter… - Heart Rhythm, 2016 - Elsevier
… The purpose of this study was to evaluate the safety and efficacy of vanoxerine for … vanoxerine for conversion of recent-onset atrial fibrillation or flutter to normal sinus rhythm, vanoxerine …
Number of citations: 29 www.sciencedirect.com
CA Obejero-Paz, A Bruening-Wright, J Kramer… - Scientific Reports, 2015 - nature.com
… vanoxerine’s antiarrhythmic potential in a sterile pericarditis canine model of AF/AFL and found that vanoxerine … In an extension of this study we found that vanoxerine prevented re-…
Number of citations: 39 www.nature.com
HC Dittrich, GK Feld, TD Bahnson, AJ Camm… - Heart Rhythm, 2015 - Elsevier
… into a single control group for comparison to each vanoxerine dose group (prespecified). Differences between each vanoxerine dose cohort and placebo were compared using 2-sided, …
Number of citations: 29 www.sciencedirect.com
M Hagiwara-Nagasawa, R Kambayashi, A Goto… - Cardiovascular …, 2021 - Springer
… , vanoxerine has been developed as a candidate compound for treating atrial fibrillation. To investigate electropharmacological profiles, vanoxerine … Thus, vanoxerine may provide both …
Number of citations: 8 link.springer.com
A Preti - Current Opinion in Investigational Drugs (London …, 2000 - europepmc.org
… It is thought that prolonged treatment with vanoxerine could reverse the addiction process, … to vanoxerine therapy immediately after cocaine administration [346980]. Vanoxerine has an …
Number of citations: 55 europepmc.org

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